![molecular formula C11H17NO B12602738 2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one CAS No. 646055-89-2](/img/structure/B12602738.png)
2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one is a unique organic compound characterized by its spiro-fused bicyclic structure. This compound features a bicyclo[2.2.2]octane core fused with a pyrrolidinone ring, creating a rigid and stereochemically complex framework. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one typically involves multiple steps, including key reactions such as double Michael addition and ring-closing metathesis. These reactions are crucial for constructing the spiro-fused bicyclic framework. For instance, one synthetic strategy involves the use of a bicyclo[2.2.2]octane derivative as a starting material, which undergoes a series of transformations to introduce the pyrrolidinone ring .
Industrial Production Methods
While specific industrial production methods for 2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: This reaction can introduce different substituents onto the bicyclic framework, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups onto the bicyclic core .
Wissenschaftliche Forschungsanwendungen
2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro-bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic core but differ in the attached functional groups.
Spiro-fused bicyclo[3.2.2]octatriene derivatives: These have a similar spiro-fused structure but with different ring sizes and functionalities.
Uniqueness
2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one is unique due to its specific combination of a bicyclo[2.2.2]octane core and a pyrrolidinone ring. This combination imparts distinct physical and chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
646055-89-2 |
|---|---|
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidine]-2'-one |
InChI |
InChI=1S/C11H17NO/c13-10-11(5-6-12-10)7-8-1-3-9(11)4-2-8/h8-9H,1-7H2,(H,12,13) |
InChI-Schlüssel |
ODZHSQYXLMWTLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1CC23CCNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602671.png)
![4-[Tris(4-methylphenyl)methyl]benzonitrile](/img/structure/B12602672.png)
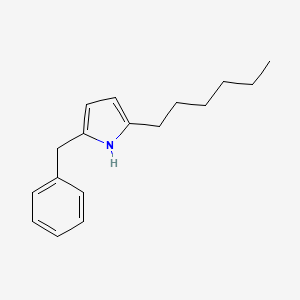
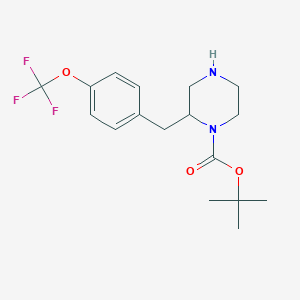
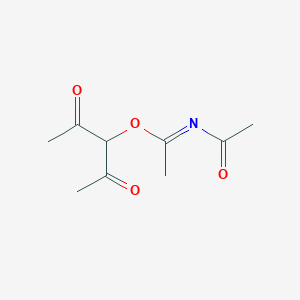
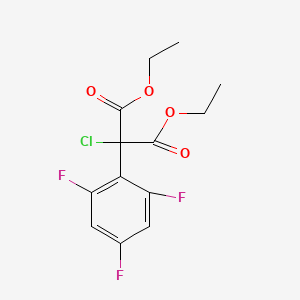
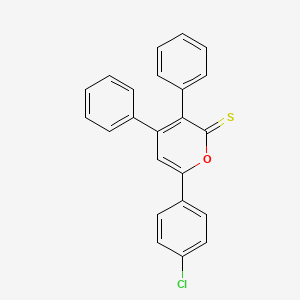
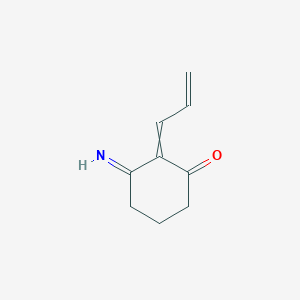
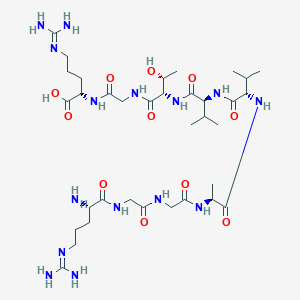
![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
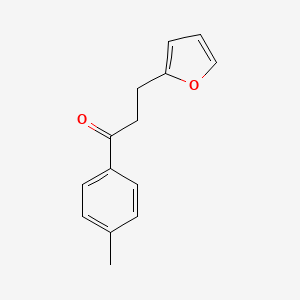
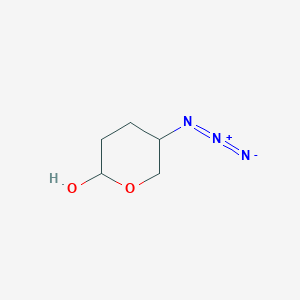
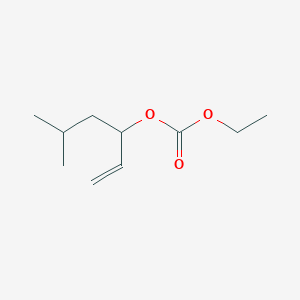
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
